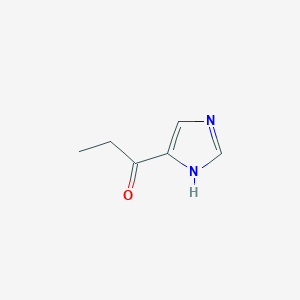![molecular formula C28H24NOP B3068194 2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline CAS No. 314020-70-7](/img/structure/B3068194.png)
2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline
説明
2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline (DPPBO) is an organophosphorus compound, which is widely used in various scientific fields. It is a versatile molecule that is used as a ligand in transition metal-catalyzed reactions, as a linker in peptide synthesis, and as a reagent in organic synthesis. DPPBO is also used as a building block in the synthesis of various organic compounds, such as peptides, polymers, and organometallic complexes. In addition, DPPBO has been studied for its potential applications in medicinal chemistry, biochemistry, and drug delivery.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline”:
Catalysis in Asymmetric Synthesis
2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline: is widely used as a ligand in asymmetric catalysis. Its chiral nature allows it to induce enantioselectivity in various catalytic reactions, such as hydrogenation, hydroformylation, and Heck reactions. This makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for the production of drugs with specific desired activities .
Coordination Chemistry
In coordination chemistry, this compound acts as a bidentate ligand, forming stable complexes with transition metals. These complexes are studied for their unique structural and electronic properties, which can be applied in materials science and catalysis. The ability to form stable metal-ligand bonds makes it a versatile tool for designing new metal-organic frameworks (MOFs) and coordination polymers .
Organometallic Chemistry
The compound is also significant in organometallic chemistry, where it is used to stabilize reactive metal centers. This stabilization is essential for studying the reactivity and mechanisms of various organometallic reactions. The phosphine and oxazoline groups provide a unique electronic environment that can influence the reactivity of the metal center, making it useful for developing new catalytic processes .
Analytical Chemistry
In analytical chemistry, 2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline is used as a reagent for the detection and quantification of various analytes. Its ability to form complexes with metals can be exploited to develop sensitive and selective analytical methods. These methods are used in various fields, including environmental monitoring, food safety, and clinical diagnostics.
特性
IUPAC Name |
[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)20-23-21-30-28(29-23)26-18-10-11-19-27(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-19,23H,20-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKBZZCPBWBSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)
![Cucurbit[5]uril](/img/structure/B3068135.png)



![(1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzyl]-1,2-diphenylethylenediamine](/img/structure/B3068159.png)





